

Application of VU 0365114 in high-throughput screening

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Compound of Interest

Compound Name: VU 0365114

Cat. No.: B590465

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

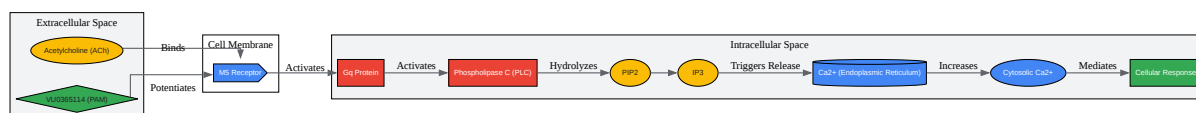
VU0365114 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. As a PAM, VU0365114 does not activate the M5 receptor directly but enhances the response of the receptor to its endogenous ligand, acetylcholine. This property makes it a valuable tool for studying the physiological roles of the M5 receptor and a promising starting point for the development of therapeutics targeting this receptor. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel modulators like VU0365114. This document provides detailed protocols and application notes for the use of VU0365114 in HTS campaigns, focusing on a calcium mobilization assay, a primary method for assessing the activity of Gq-coupled receptors such as M5.

Mechanism of Action and Signaling Pathway

The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq alpha subunit.^{[1][2]} Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺), which can be detected using fluorescent calcium indicators.

VU0365114 potentiates this signaling cascade in the presence of an M5 receptor agonist.



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M5 Receptor Signaling Pathway.

Quantitative Data

The pharmacological activity of VU0365114 and a related precursor compound has been characterized in cell-based assays. The data presented below summarizes their potency and selectivity for the M5 receptor.

Compound	Receptor	Assay Type	Parameter	Value	Reference
VU0365114	Human M5	Calcium Mobilization	EC50	2.7 μ M	[3]
Human M1	Calcium Mobilization	EC50	> 30 μ M		
Human M3	Calcium Mobilization	EC50	> 30 μ M		
Human M2	Calcium Mobilization	Activity	No potentiation observed	[1]	
Human M4	Calcium Mobilization	Activity	No potentiation observed	[1]	
VU0119498	Human M5	Calcium Mobilization	EC50	4.08 μ M	
Human M1	Calcium Mobilization	EC50	6.04 μ M		
Human M3	Calcium Mobilization	EC50	6.38 μ M		
Human M2	Calcium Mobilization	Activity	Inactive		
Human M4	Calcium Mobilization	Activity	Inactive		

Experimental Protocols

A calcium mobilization assay is the recommended method for high-throughput screening to identify and characterize M5 positive allosteric modulators like VU0365114.

Protocol: High-Throughput Calcium Mobilization Assay

This protocol is adapted from methods used in the discovery of M5-preferring PAMs.

1. Cell Culture and Plating:

- **Cell Line:** Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are recommended. For assessing selectivity, CHO cell lines expressing M1, M2, M3, and M4 receptors should be used. For Gi-coupled receptors (M2, M4), co-expression of a promiscuous G protein such as Gαq5 is necessary to couple the receptor to the calcium signaling pathway.
- **Culture Medium:** Standard cell culture medium appropriate for CHO cells (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (if applicable).
- **Plating:** Seed the cells into 384-well black-walled, clear-bottom assay plates at a density of 20,000 to 30,000 cells per well in 25 µL of culture medium.
- **Incubation:** Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Preparation:

- Prepare stock solutions of VU0365114 and other test compounds in 100% DMSO.
- Perform serial dilutions of the compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES). For a PAM screen, prepare the compounds at a concentration that will be added to the cells in the presence of a sub-maximal concentration (EC₂₀) of acetylcholine.

3. Dye Loading:

- Prepare a calcium indicator dye loading solution. A common choice is Fluo-4 AM. The loading solution should contain Fluo-4 AM (e.g., 2 µM final concentration) and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to prevent the active transport of the dye out of the cells.
- Aspirate the cell culture medium from the assay plates.
- Add 25 µL of the dye loading solution to each well.

- Incubate the plates for 45-60 minutes at 37°C, protected from light.

4. Assay Procedure:

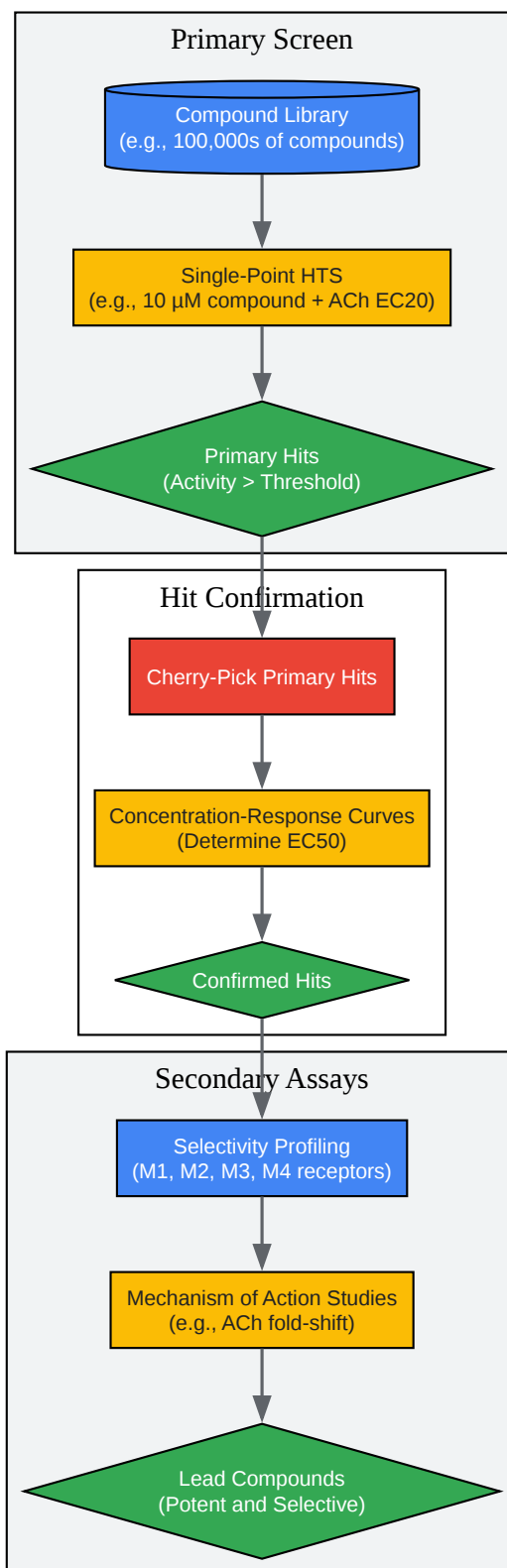
- After incubation, remove the dye loading solution.
- Wash the cells with 25 µL of assay buffer.
- Add 20 µL of assay buffer containing a sub-maximal concentration (EC20) of acetylcholine to all wells except for the negative controls.
- Add 5 µL of the diluted test compounds (including VU0365114 as a positive control) to the appropriate wells.
- Immediately place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

5. Data Acquisition and Analysis:

- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
- Record the fluorescence signal over time, typically for 2-3 minutes, to capture the peak calcium response.
- The data is typically expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F_0).
- For PAM screening, the activity of a compound is measured as the potentiation of the acetylcholine-induced response.
- Concentration-response curves are generated by plotting the response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation to determine the EC50 value.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel M5 positive allosteric modulators.



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HTS Workflow for M5 PAM Discovery.

Conclusion

VU0365114 serves as an exemplary tool compound for the study of M5 muscarinic receptor pharmacology. The application of high-throughput screening, particularly through the use of calcium mobilization assays, is a robust and efficient method for the identification and characterization of M5 positive allosteric modulators. The protocols and data presented herein provide a comprehensive guide for researchers and drug discovery professionals to utilize VU0365114 in their studies and to develop novel HTS campaigns for the discovery of new chemical entities targeting the M5 receptor.

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